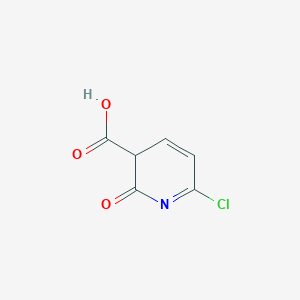
7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-甲基-3,4,5,9-四氢嘌呤-2,6,8-三酮是一种嘌呤衍生物,以其独特的化学结构和在各个领域的潜在应用而闻名。嘌呤是含氮杂环化合物,在生物系统中发挥着至关重要的作用,包括 DNA 和 RNA 合成。这种化合物,凭借其独特的甲基化模式,展现出独特的化学和生物学特性。
准备方法
合成路线和反应条件
7-甲基-3,4,5,9-四氢嘌呤-2,6,8-三酮的合成通常涉及多步有机反应。一种常见的方法包括在受控条件下对合适的先驱体进行环化。例如,从合适的嘌呤衍生物开始,可以在碱如碳酸钾的存在下使用甲基碘进行甲基化。该反应通常在诸如二甲基甲酰胺 (DMF) 的有机溶剂中于升高的温度下进行,以确保完全转化。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高工艺效率和产量。此外,还采用诸如重结晶或色谱的纯化步骤来获得高纯度的化合物。
化学反应分析
反应类型
7-甲基-3,4,5,9-四氢嘌呤-2,6,8-三酮会经历各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 亲核取代反应很常见,其中甲基可以被其他官能团取代,方法是使用合适的试剂。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 碱(如氢氧化钠)存在下的卤代烷。
形成的主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
7-甲基-3,4,5,9-四氢嘌呤-2,6,8-三酮具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其在酶抑制方面的潜在作用,以及作为理解嘌呤代谢的探针。
医学: 研究其在治疗与嘌呤代谢相关的疾病(如痛风)方面的治疗潜力。
工业: 用于开发新型材料以及作为某些化学反应的催化剂。
5. 作用机理
7-甲基-3,4,5,9-四氢嘌呤-2,6,8-三酮的作用机理涉及它与特定分子靶标的相互作用。它可以作为参与嘌呤代谢的某些酶的抑制剂,从而影响细胞过程。该化合物也可能与核酸相互作用,影响 DNA 和 RNA 合成。确切的途径和分子靶标是正在进行的研究课题。
作用机制
The mechanism of action of 7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes involved in purine metabolism, thereby affecting cellular processes. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
类似化合物
1,3,7-三甲基黄嘌呤:
1,3-二甲基尿酸: 另一种具有独特生物活性的嘌呤衍生物。
独特性
7-甲基-3,4,5,9-四氢嘌呤-2,6,8-三酮的独特性在于其在第 7 位的特定甲基化,这赋予了它独特的化学和生物学特性。这种独特性使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C6H8N4O3 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC 名称 |
7-methyl-3,4,5,9-tetrahydropurine-2,6,8-trione |
InChI |
InChI=1S/C6H8N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h2-3H,1H3,(H,8,13)(H2,7,9,11,12) |
InChI 键 |
DAXAPJLQRVORJZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2C(NC(=O)NC2=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355433.png)
![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)
![1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI)](/img/structure/B12355442.png)
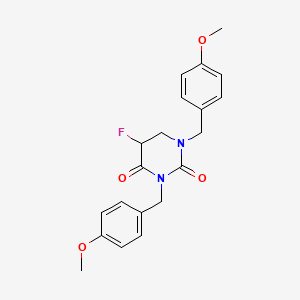
![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)
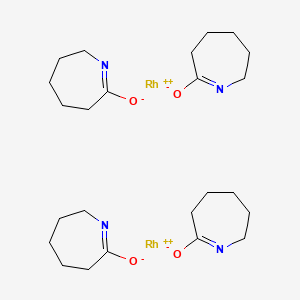
![2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)

![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hydrobromide](/img/structure/B12355491.png)
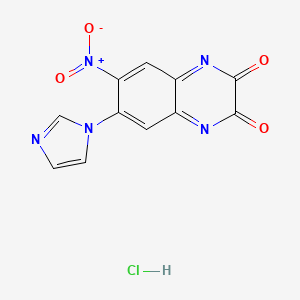

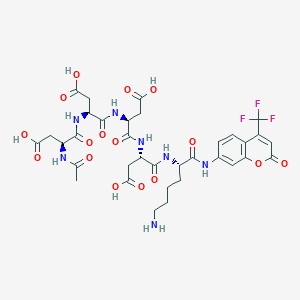
![5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B12355507.png)
